4-OHE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

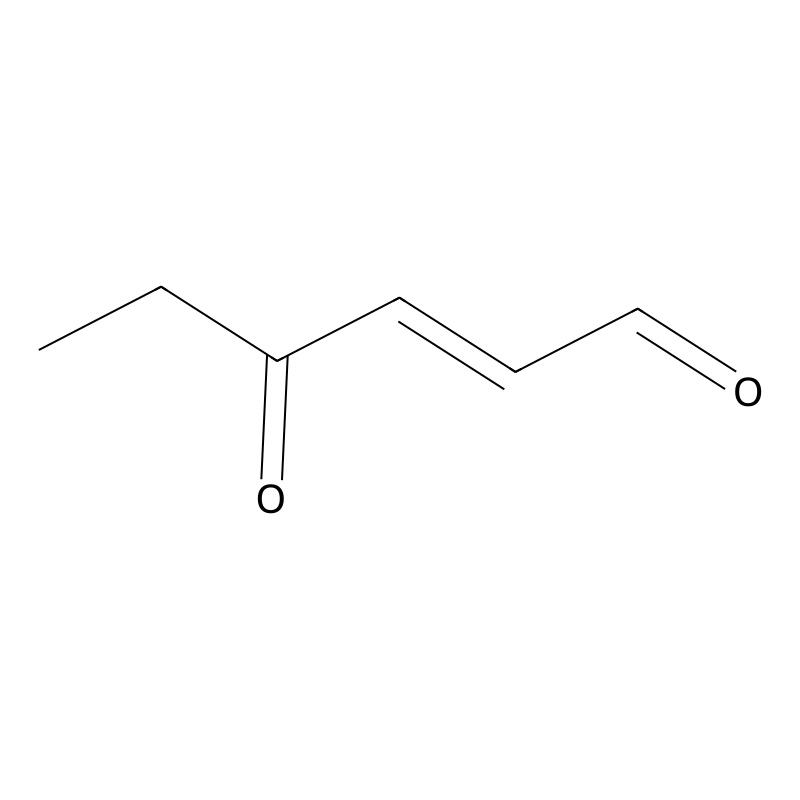

(E)-4-Oxo-2-hexenal (4-OHE) is a highly reactive α,β-unsaturated keto-aldehyde (enal-enone) that functions as a primary secondary lipid peroxidation (LPO) product derived exclusively from omega-3 polyunsaturated fatty acids (PUFAs) such as DHA and EPA [1]. In analytical and chemoinformatic workflows, 4-OHE is procured as an essential chemical probe and reference standard. Its bifunctional electrophilic nature, driven by the conjugated 4-oxo group, allows it to rapidly form stable Michael adducts and Schiff bases with nucleophilic targets, making it indispensable for quantifying omega-3-specific oxidative stress, DNA adduct formation, and protein cross-linking [2].

References

- [1] Kasai, H., et al. "4-oxo-2-hexenal, a mutagen formed by omega-3 fat peroxidation: occurrence, detection and adduct formation." Mutation Research/Genetic Toxicology and Environmental Mutagenesis 659.1-2 (2008): 56-59.

- [2] Kawai, K., et al. "DNA modifications by the ω-3 lipid peroxidation-derived mutagen 4-oxo-2-hexenal in vitro and their analysis in mouse and human DNA." Chemical Research in Toxicology 23.3 (2010): 630-636.

Substituting 4-OHE with common omega-6 derived aldehydes, such as 4-HNE or 4-ONE, fundamentally compromises experimental integrity by failing to isolate the omega-3 specific oxidation pathway, leading to inaccurate biomarker quantification in complex tissue samples [1]. Furthermore, replacing 4-OHE with its direct omega-3 hydroxyl analog, 4-HHE (4-hydroxy-2-hexenal), drastically reduces electrophilic reactivity. The 4-oxo group in 4-OHE creates a bifunctional electrophile that reacts with cysteine thiols and DNA bases at rates orders of magnitude higher than 4-HHE, driving the rapid formation of unique etheno-adducts (e.g., BεdC) that 4-HHE cannot efficiently replicate[2].

References

- [1] Chou, P. H., et al. "Detection of lipid peroxidation-induced DNA adducts caused by 4-oxo-2(E)-nonenal and 4-oxo-2(E)-hexenal in human autopsy tissues." Chemical Research in Toxicology 23.8 (2010): 1442-1448.

- [2] Lin, D., et al. "4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal." Chemical Research in Toxicology 18.8 (2005): 1219-1231.

Omega-3 Specificity in DNA Adduct Biomarker Formation

In human tissue adductome mapping, 4-OHE serves as the exclusive precursor for butanone-etheno-2'-deoxycytidine (BεdC) adducts, differentiating omega-3 oxidation from omega-6 oxidation (which yields 4-ONE-derived HεdC adducts) [1]. Quantitative analysis reveals that BεdC is present at approximately a 7-fold lower concentration than HεdC (correlating perfectly with a R² = 0.94), directly reflecting the physiological ratio of omega-3 to omega-6 fatty acids in tissues [1].

| Evidence Dimension | In vivo DNA adduct concentration ratio |

| Target Compound Data | BεdC (4-OHE derived) accurately tracks omega-3 LPO |

| Comparator Or Baseline | HεdC (4-ONE derived) tracks omega-6 LPO (7-fold higher baseline) |

| Quantified Difference | 7-fold concentration difference reflecting strict precursor specificity |

| Conditions | LC-MS/MS adductome analysis of human pulmonary and gastric DNA |

Procurement of 4-OHE is mandatory for creating accurate LC-MS/MS calibration curves to isolate omega-3-specific oxidative damage from the dominant omega-6 background.

Direct Mutagenic Potency in Genotoxicity Assays

4-OHE acts as a potent, direct-acting mutagen without the need for metabolic activation. In standard Ames tests, 4-OHE demonstrated specific mutagenic activities of 78 and 67 revertants/μg in Salmonella strains TA100 and TA104, respectively [1]. In contrast, baseline short-chain aldehydes often require S9 mix activation or exhibit significantly lower direct genotoxicity, as 4-OHE's bifunctional nature allows it to directly form 1,N2-cyclic-dGuo adducts [1].

| Evidence Dimension | Specific mutagenic activity (Ames Test) |

| Target Compound Data | 78 revertants/μg (TA100) and 67 revertants/μg (TA104) |

| Comparator Or Baseline | Common short-chain aldehydes (require S9 activation or show minimal direct activity) |

| Quantified Difference | Potent direct-acting mutagenesis without S9 mix |

| Conditions | Salmonella typhimurium TA100 and TA104 assays, without S9 metabolic activation |

Provides a highly reliable, direct-acting positive control for laboratories screening the genotoxic potential of oxidized fish oils or omega-3 supplements.

Rapid Thiol Depletion and in vivo Paralysis Efficacy

The 4-oxo-2-alkenal structure of 4-OHE confers extreme reactivity toward free thiols, significantly outpacing the reactivity of its hydroxyl analog, 4-HHE. In entomological models, exposure to 4-OHE rapidly depletes free thiols in leg tissues via covalent Michael adduct formation, inducing permanent locomotive impairment and death in crickets [1]. This severe thiol-depleting mechanism is driven by the keto-enal's enhanced electrophilicity, which is structurally absent in standard hydroxy-enals [1].

| Evidence Dimension | In vivo free thiol depletion and physiological impact |

| Target Compound Data | Rapid covalent binding to biologically active thiols causing permanent paralysis |

| Comparator Or Baseline | 4-HHE (hydroxy-enal) which exhibits significantly lower reaction rates with cysteine |

| Quantified Difference | Orders of magnitude higher thiol reactivity leading to acute macroscopic paralysis |

| Conditions | In vivo Acheta domesticus (cricket) exposure and in vitro thiol adduct assays |

Essential for researchers developing novel agricultural biopesticides or studying acute protein cross-linking mechanisms where maximum electrophilic potency is required.

LC-MS/MS Biomarker Standardization for Omega-3 Oxidation

4-OHE is the required analytical standard for synthesizing and quantifying BεdC, BεdA, and BεdG adducts, enabling precise differentiation of omega-3 vs. omega-6 lipid peroxidation in clinical and nutritional studies [1].

Direct-Acting Positive Controls in Genotoxicity Screening

Due to its high revertant yield without S9 activation, 4-OHE is procured as a benchmark mutagen for Ames testing, particularly when evaluating the safety and stability of highly unsaturated marine oils [2].

Electrophilic Probe for Redox Proteomics

Used to model severe oxidative damage, 4-OHE's rapid reaction with cysteine residues makes it an ideal probe for studying Michael addition and Schiff base formation in neurodegenerative disease models [3].

Active Ingredient Prototyping in Agricultural Biopesticides

Procured for entomological research to exploit its rapid thiol-depleting properties, serving as a naturally occurring, highly potent heteropteran defensive compound for novel pest control formulations [3].

References

- [1] Chou, P. H., et al. "Detection of lipid peroxidation-induced DNA adducts caused by 4-oxo-2(E)-nonenal and 4-oxo-2(E)-hexenal in human autopsy tissues." Chemical Research in Toxicology 23.8 (2010): 1442-1448.

- [2] Maekawa, M., et al. "Identification of 4-oxo-2-hexenal and other direct mutagens formed in model lipid peroxidation reactions as dGuo adducts." Chemical Research in Toxicology 19.1 (2006): 130-138.

- [3] Noge, K., & Becerra, J. X. "4-Oxo-(E)-2-hexenal produced by Heteroptera induces permanent locomotive impairment in crickets that correlates with free thiol depletion." FEBS Open Bio 5 (2015): 319-324.